4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Description
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position and an aniline moiety bearing a chlorine atom at the 4-position. The 1,2,4-oxadiazole core is known for its metabolic stability and bioisosteric properties, making it a valuable scaffold in medicinal chemistry . The ethyl group enhances lipophilicity, while the chloro substituent may influence electronic effects and binding interactions in biological systems. This compound is primarily used in drug discovery as a building block for antimicrobial, antitumor, or modulatory agents .
Properties
IUPAC Name |
4-chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(11)3-4-8(7)12/h3-5H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVCWPZDBFOGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. They have also shown promising anticancer activity.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property could potentially facilitate interactions with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been used as antimicrobials.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxadiazole derivatives, including this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy. These interactions are crucial as they can modulate the activity of the enzymes, leading to potential therapeutic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, oxadiazole derivatives have been shown to possess antimicrobial properties, which can affect the growth and survival of bacterial cells. Additionally, these compounds can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, oxadiazole derivatives have been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in therapeutic effects, such as the suppression of cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that oxadiazole derivatives are generally stable under laboratory conditions, but their long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that these compounds can maintain their activity over extended periods, although some degradation may occur.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, oxadiazole derivatives have been shown to be non-toxic to mice at concentrations of up to 100 mg/kg. Threshold effects and potential toxicity at higher doses should be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Oxadiazole derivatives are known to undergo metabolic transformations, leading to the formation of metabolites that can influence metabolic flux and metabolite levels. These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic effects.
Biological Activity
4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a compound featuring a 1,2,4-oxadiazole ring, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.
- Molecular Formula : C10H10ClN3O
- Molecular Weight : 223.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The 1,2,4-oxadiazole core has been shown to exhibit:
- Antimicrobial Activity : It acts against various bacterial and fungal strains.
- Anticancer Properties : The compound selectively inhibits human carbonic anhydrase isoforms (hCA), which are implicated in cancer progression .
- Cellular Interaction : It influences cell signaling pathways and gene expression by binding to enzymes and altering their activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole structure demonstrate significant antimicrobial properties:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anticancer Activity
The compound has been evaluated for its anticancer potential against several cancer cell lines:
- Leukemia : Exhibited cytotoxic effects on human T acute lymphoblastic leukemia (CEM) and acute monocytic leukemia (U937) cells.
- Breast Cancer : Induces apoptosis in MCF-7 and MDA-MB-231 cell lines through activation of p53 and caspase pathways .
Table 2 presents the cytotoxicity results against different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| CEM | <0.5 |
| U937 | <0.5 |
| MCF-7 | 10.38 |
| MDA-MB-231 | Slightly lower than doxorubicin |
Study on Antitumor Activity
In a study investigating the antitumor activity of various oxadiazole derivatives, it was found that compounds similar to this compound showed promising results in inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
Evaluation of Carbonic Anhydrase Inhibition
Another research highlighted the selective inhibition of hCA IX and II isoforms by oxadiazole derivatives, indicating potential therapeutic applications in cancer treatment. The most active compounds exhibited K_i values in the nanomolar range.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Recent studies have highlighted the potential of 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline as an antimicrobial agent. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotic formulations. In vitro testing has shown effectiveness against various pathogens.
-
Cancer Research
- The compound has been investigated for its anticancer properties. A study demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structure of this compound may enhance its efficacy against certain cancer types.
Agrochemical Applications
- Herbicides and Pesticides
- The oxadiazole ring system is known for its herbicidal activity. Compounds with similar structures have been developed as selective herbicides to control weed populations without harming crops. Research into the synthesis of this compound has shown promise in developing new agrochemicals that target specific weed species effectively.
Material Science Applications
- Polymer Chemistry
- The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound's unique chemical structure allows it to act as a functional additive in polymers used for coatings and composites.
Data Table: Summary of Research Findings
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial Agent | Effective against multiple pathogens |
| Anticancer Research | Induces apoptosis in cancer cells | |
| Agrochemicals | Herbicides | Selective action against specific weeds |
| Material Science | Polymer Additive | Enhances thermal stability and strength |
Case Studies
-
Antimicrobial Study
- A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of existing antibiotics, indicating potential for development into new therapeutic agents.
-
Cancer Inhibition Research
- In another study focusing on the anticancer properties of oxadiazole derivatives, compounds similar to this compound were tested on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating effectiveness at nanomolar concentrations.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Analogues and Their Properties
- Substituent Effects: Ethyl vs. Chloro Position: The target compound’s 4-chloro substituent on the aniline ring may enhance electron-withdrawing effects compared to the 2-chloro isomer in CID 64319002, altering reactivity in coupling reactions .
Isomeric and Core-Modified Analogues
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole :
- The 1,3,4-oxadiazole isomer (e.g., 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline) exhibits distinct electronic properties due to differing ring nitrogen positions, often leading to reduced metabolic stability but enhanced hydrogen-bonding capacity .
Regioisomerism in Oxadiazole Substitution :
- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-71-4) demonstrates how ethyl positioning (3- vs. 5-oxadiazole) affects dipole moments and solubility. The 5-substituted ethyl group in the target compound may offer better π-stacking interactions in protein binding .
Table 2: Comparative Bioactivity Data
- The tert-butyl analogue () shows potent antitumor activity, suggesting that bulky oxadiazole substituents may improve target engagement. In contrast, the target compound’s ethyl group balances lipophilicity and steric demands for broader applicability .
Preparation Methods
Cyclization of Amidoximes with Carboxylic Acid Derivatives
Method Overview:
One of the most classical approaches involves the heterocyclization of amidoximes with activated carboxylic acids or their derivatives, such as esters or acyl chlorides. This method leverages the nucleophilic nature of amidoximes to attack activated carboxyl groups, leading to the formation of the 1,2,4-oxadiazole ring.
- Amidoximes are reacted with acyl chlorides or activated esters (e.g., using coupling reagents like EDC, DCC, or CDI) in the presence of catalysts such as pyridine or TBAF.
- The reaction typically occurs under reflux conditions, with reaction times ranging from 0.5 to 6 hours.
- The heterocyclization results in the formation of the oxadiazole core, which can be subsequently functionalized.
- Yields are generally high (87–97%) with short reaction times, especially when using T3P as an activating agent and TEA as base at approximately 80°C.
- For example, a synthesis involving amidoximes and acyl chlorides with T3P achieved yields of 87–97% in about 0.5–6 hours.
- High yields and straightforward work-up.
- Expensive reagents like T3P may increase costs.
- Suitable for synthesizing derivatives with various substituents on the aromatic ring.
Cyclization Using Hydrazides and Carbon Disulfide
Method Overview:
Another prominent route involves the formation of hydrazides from acetanilide derivatives, followed by cyclization with carbon disulfide to generate the oxadiazole ring.
- Starting from acetanilide derivatives, the compound reacts with hydrazine hydrate to form hydrazides.
- The hydrazide intermediate is then treated with sodium ethoxide and carbon disulfide under reflux conditions.
- Acidification and purification yield the desired oxadiazole.
- This method typically yields high purity products with yields exceeding 90%.
- Reaction times are short (~6 hours), with the process being cost-effective due to the use of common reagents.
- Suitable for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles.
- Reactions are performed under mild conditions, often solvent-free, making it environmentally friendly.
Cyclization of Nucleophilic Hydrazides with Phosphoryl Chlorides
Method Overview:
A third approach involves the reaction of hydrazides with phosphoryl chlorides such as POCl₃, facilitating ring closure to form the oxadiazole.
- Hydrazides are reacted with POCl₃ at low temperatures (~0°C), then heated to around 80°C.
- The mixture is quenched with ice, basified, and purified by recrystallization.
- Yields are generally high (~85–90%), with reaction times around 4 hours.
- The process produces a yellow solid, indicative of successful heterocycle formation.
- Efficient for synthesizing complex derivatives, including those with naphtho[2,1-b]furan-2-yl groups.
- Requires careful control of reaction conditions to avoid side reactions.
Microwave-Assisted Synthesis (MWI)
Method Overview:
Microwave irradiation accelerates heterocycle formation, offering rapid and high-yield synthesis.
- Reactions involving amidoximes and carboxylic acids or their derivatives are performed under microwave irradiation.
- Conditions include solvent-free environments with catalysts like NH₄F/Al₂O₃.
- Reaction times are remarkably short (~10 minutes), with yields reaching up to 90%.
| Method | Reagents | Conditions | Yield | Reaction Time | Notes |
|---|---|---|---|---|---|
| Microwave-assisted heterocyclization | Amidoximes + carboxylic acids | Solvent-free, NH₄F/Al₂O₃, ~10 min | 40–90% | 10 min | Environmentally friendly |
- Rapid synthesis with high yields.
- Simple work-up procedures.
- Suitable for large-scale synthesis.
One-Pot Multi-Step Synthesis
Method Overview:
Combining multiple steps into a single reactor, this method involves initial formation of intermediates such as acetamides, followed by cyclization with hydrazine and carbon disulfide.
- Acetamide derivatives are reacted with hydrazine hydrate under microwave conditions.
- Subsequent treatment with sodium ethoxide and carbon disulfide leads to ring closure.
- Acidification and purification provide the final oxadiazole.
- Yields are typically high (>90%), with reaction times as short as 2–10 minutes.
- Cost-effective and environmentally friendly due to solvent-free conditions.
- One-pot approach minimizes purification steps.
- Suitable for synthesizing various substituted oxadiazoles efficiently.
Summary Table of Preparation Methods
| Method | Precursors | Key Reagents | Conditions | Typical Yield | Reaction Time | Advantages |
|---|---|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoximes, acyl chlorides | T3P, pyridine | Reflux (~80°C) | 87–97% | 0.5–6 h | High yield, straightforward |
| Hydrazide + Carbon Disulfide | Acetanilides, hydrazine hydrate | NaOEt, CS₂ | Reflux (~6 h) | >90% | 6 h | Cost-effective, mild |
| Hydrazide + POCl₃ | Hydrazides | POCl₃ | 0°C to 80°C | 85–90% | 4 h | Suitable for complex derivatives |
| Microwave-assisted | Amidoximes + acids | NH₄F/Al₂O₃ | Microwave, solvent-free | 40–90% | 10 min | Rapid, eco-friendly |
| One-pot multi-step | Acetamides, hydrazine, CS₂ | Various | Microwave, solvent-free | >90% | 2–10 min | Efficient, minimal purification |
Q & A
Basic Question: What are the common synthetic routes for preparing 1,2,4-oxadiazole-containing aniline derivatives like 4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline?
Answer:
Two primary methodologies are widely used:
- Amidoxime Route : Reacting amidoximes (e.g., tert-butylamidoxime) with activated carboxylic acid derivatives (e.g., 4-aminobenzoic acid activated with carbonyldiimidazole (CDI)) to form O-acylamidoxime intermediates, followed by cyclodehydration at elevated temperatures (e.g., 120°C for 4 hours) to yield the 1,2,4-oxadiazole core .
- 1,3-Dipolar Cycloaddition : Utilizing nitrile oxides and nitriles under controlled conditions to construct the oxadiazole ring. This method is less common for substituted anilines but offers regioselectivity advantages in certain cases .
Basic Question: How is the structure of this compound confirmed experimentally?
Answer:
Key techniques include:
- X-ray Crystallography : Used to resolve bond lengths, angles, and spatial arrangement of substituents. For example, the crystal structure of analogous compounds (e.g., 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline) confirmed the oxadiazole-aniline linkage and substituent geometry .
- Spectroscopic Methods : FT-IR for functional group analysis (e.g., N–H stretching in aniline) and NMR (¹H/¹³C) to assign aromatic protons and oxadiazole-related carbons .
Advanced Question: How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation?
Answer:
Critical factors include:
- Activation of Carboxylic Acids : Use of CDI or other coupling agents to enhance reactivity of the carboxyl group, minimizing side reactions .
- Temperature Control : Cyclodehydration typically requires heating (e.g., 120°C) but must avoid decomposition. Microwave-assisted synthesis may reduce reaction time .
- Solvent Selection : Polar aprotic solvents like DMF stabilize intermediates and facilitate cyclization. For example, DMF improved yields in the synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline to 59% .
Advanced Question: What experimental designs are appropriate for evaluating the bioactivity of this compound derivatives?
Answer:
- Antitumor Activity : Use monolayer cell-survival assays (e.g., MTT or SRB) across a panel of cancer cell lines. For example, analogs like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione showed IC₅₀ values of ~9.4 µM, requiring dose-response curves and statistical validation .
- Neuropsychopharmacological Testing : For CNS activity, employ behavioral assays (e.g., reversal learning tests in BTBR mice) and measure biomarkers (e.g., muscarinic receptor binding). Chronic dosing regimens (e.g., 14 days of i.p. injections) ensure reproducibility .
Advanced Question: How should researchers address contradictions in biological activity data between structurally similar analogs?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. ethyl groups) on solubility, steric hindrance, and target binding. For example, tert-butyl groups may enhance lipophilicity but reduce metabolic stability .
- Pharmacokinetic Profiling : Assess absorption, distribution, and metabolism differences using HPLC-MS. Inconsistent in vitro vs. in vivo results often arise from bioavailability issues .
Basic Question: What are the safety considerations when handling chloro-substituted aniline derivatives?
Answer:
- Toxicity Mitigation : Chloroanilines are associated with acute toxicity (oral, dermal, inhalation). Use PPE (gloves, respirators) and work in fume hoods .
- Waste Disposal : Neutralize reactive intermediates (e.g., acyl chlorides) before disposal to prevent environmental contamination .
Advanced Question: How can computational methods complement experimental studies of this compound?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or spectroscopic data .
- Molecular Docking : Model interactions with biological targets (e.g., muscarinic receptors) to prioritize analogs for synthesis .
Advanced Question: What strategies resolve crystallographic refinement challenges for oxadiazole-containing compounds?
Answer:
- Software Tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., ethyl groups). SHELXPRO interfaces with macromolecular data for hybrid refinements .
- Twinned Data Handling : For high-symmetry crystals, apply twin-law matrices in SHELXL to improve model accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
